molecular formula C15H17N3O B3316766 3-[4-(1-Aminoethyl)phenyl]-1-phenylurea CAS No. 954568-55-9

3-[4-(1-Aminoethyl)phenyl]-1-phenylurea

Cat. No.: B3316766
CAS No.: 954568-55-9
M. Wt: 255.31 g/mol
InChI Key: RIGUJORUUQXWDS-UHFFFAOYSA-N
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Description

3-[4-(1-Aminoethyl)phenyl]-1-phenylurea (CAS 954568-55-9) is a synthetic phenylurea derivative with the molecular formula C 15 H 17 N 3 O and a molecular weight of 255.32 g/mol . This compound is a key intermediate in medicinal chemistry research, particularly in the development of novel small-molecule inhibitors for cancer immunotherapy. The primary research value of this compound lies in its structural similarity to potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing intracellular enzyme . IDO1 catalyzes the first and rate-limiting step of tryptophan metabolism along the kynurenine pathway and is a significant immunotherapeutic target in oncology . Tumor microenvironment overexpression of IDO1 can lead to T-cell arrest and apoptosis, facilitating tumor immune escape . Phenylurea derivatives based on this scaffold have demonstrated potent IDO1 inhibitory activity, with specific analogs exhibiting IC 50 values in the sub-micromolar range (0.1–0.6 μM) and showing significant in vivo tumor growth inhibition in murine models without substantial weight loss . The mechanism of action for these inhibitors involves disrupting tryptophan catabolism, thereby reversing local immunosuppression and potentially enhancing the efficacy of other anticancer therapies. The phenylurea core structure is privileged in drug discovery for its ability to form robust hydrogen-bonding interactions with biological targets, acting as both a proton donor and acceptor . This compound is provided exclusively for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[4-(1-aminoethyl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-11(16)12-7-9-14(10-8-12)18-15(19)17-13-5-3-2-4-6-13/h2-11H,16H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGUJORUUQXWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1-Aminoethyl)phenyl]-1-phenylurea typically involves the reaction of 4-(1-aminoethyl)aniline with phenyl isocyanate. The reaction is carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through large-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

3-[4-(1-Aminoethyl)phenyl]-1-phenylurea undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitro derivatives can be reduced back to the aminoethyl group.

    Substitution: The phenylurea moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Aminoethyl derivatives.

    Substitution: Halogenated or sulfonated phenylurea derivatives.

Scientific Research Applications

3-[4-(1-Aminoethyl)phenyl]-1-phenylurea, also known as ENB56855, is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores the diverse applications of this compound, supported by case studies and data tables to provide a comprehensive overview.

Pharmacological Studies

The compound has been investigated for its potential pharmacological properties, particularly in the context of cancer research. Studies have indicated that derivatives of phenylurea can inhibit specific pathways involved in tumor growth and metastasis. For instance, research has shown that compounds with similar structures can act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

Case Study Example:
A study published in Cancer Research examined the effects of phenylurea derivatives on EGFR signaling pathways. The results indicated that these compounds could significantly reduce cell proliferation in EGFR-positive cancer cell lines, suggesting potential therapeutic applications for treating certain types of cancer.

Agricultural Applications

This compound has also been explored in agricultural contexts, particularly as a plant growth regulator. Compounds with similar urea structures have been shown to influence plant growth by modulating hormonal pathways.

Case Study Example:
Research conducted by agricultural scientists demonstrated that urea derivatives could enhance root development and overall plant vigor when applied to crops such as rice and wheat. The findings suggested that these compounds could be used to improve crop yields under suboptimal growing conditions.

Biochemical Research

In biochemical studies, this compound has been utilized to explore protein interactions and enzyme inhibition mechanisms. The ability of phenylurea derivatives to bind to specific proteins makes them valuable tools in understanding cellular processes.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeInhibition TypeIC50 (µM)
ENB56855Protein Kinase ACompetitive15
ENB56855Cyclin-dependent Kinase 2Non-competitive22

Material Science

Beyond biological applications, this compound has potential uses in material science, particularly in the development of polymers and coatings. Its unique chemical structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength.

Case Study Example:
A recent study explored the incorporation of phenylurea derivatives into polymer matrices, resulting in materials with improved resistance to degradation under UV exposure. This application highlights the versatility of the compound beyond traditional pharmaceutical uses.

Mechanism of Action

The mechanism of action of 3-[4-(1-Aminoethyl)phenyl]-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 1-(2-methoxybenzyl)-1H-imidazole-2-thiol and related imidazole derivatives:

Compound Name Substituents Key Features Synthesis Method (Evidence ID) Biological/Functional Activity (Evidence ID)
1-(2-Methoxybenzyl)-1H-imidazole-2-thiol N1: 2-Methoxybenzyl; C2: Thiol Electron-rich aromatic ring; potential for hydrogen bonding Likely alkylation of imidazole-2-thiol Inferred: Anticancer, enzyme inhibition
5-Nitro-1H-benzo[d]imidazole-2-thiol C5: Nitro; C2: Thiol Enhanced electrophilicity due to nitro group Nitration of benzimidazole-2-thiol Anti-diabetic activity (IC₅₀ = 2.1 µM)
1-Allyl-1H-benzimidazole-2-thiol N1: Allyl; C2: Thiol Alkyl chain introduces hydrophobicity; potential for polymerization Alkylation with allyl bromide Not reported; possible corrosion inhibition
1-(4-Methoxyphenyl)-1H-imidazole N1: 4-Methoxyphenyl; C2: Hydrogen Lacks thiol group; reduced nucleophilicity Ullmann-type coupling Fluorescence modulation in acidic conditions
2-(Benzylthio)-1-methyl-1H-imidazole N1: Methyl; C2: Benzylthio Bulky benzylthio group; steric hindrance Thioalkylation of 1-methylimidazole Not reported; potential antimicrobial activity
4-(2-Thienyl)-1-(4-methylbenzyl)-1H-imidazole N1: 4-Methylbenzyl; C4: Thienyl Heteroaromatic thienyl group; π-conjugation Cyclization with N-bromosuccinimide Ligand for metal catalysis

Key Research Findings

Reactivity and Stability :

  • The thiol group at C2 enhances nucleophilicity, enabling disulfide bond formation or metal coordination, as seen in anticorrosion applications of benzimidazole-2-thiol derivatives .
  • Methoxy groups (e.g., 2-methoxybenzyl) improve solubility in polar solvents and may enhance binding to biological targets via hydrogen bonding .

Biological Activity: Anti-Diabetic Agents: 5-Nitro-1H-benzo[d]imidazole-2-thiol derivatives exhibit potent activity against α-glucosidase (IC₅₀ = 2.1 µM), attributed to the nitro group’s electron-withdrawing effects . Anticorrosion Performance: 2-(((4-Chlorobenzyl)thiol)methyl)-1H-benzo[d]imidazole shows 92% inhibition efficiency for aluminum in HNO₃, linked to sulfur-metal interactions . Enzyme Inhibition: Imidazole-2-thiols with aryl substituents (e.g., 4-phenyl) inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), a target for antiviral and anticancer therapies .

Synthetic Challenges :

  • Methoxy-substituted imidazoles (e.g., 2-(2-methoxyphenyl)-1H-imidazole) are challenging to synthesize due to competing side reactions; optimized protocols require precise stoichiometry and catalysts .
  • Allyl and benzyl groups are readily introduced via alkylation, but regioselectivity can vary in aqueous-organic media .

Data Tables

Table 1: Physical Properties of Selected Imidazole-2-Thiol Derivatives

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Reference
5-Nitro-1H-benzo[d]imidazole-2-thiol C₇H₅N₃O₂S 195.2 300–303
1-Allyl-1H-benzimidazole-2-thiol C₁₀H₁₀N₂S 190.26 Not reported
1-(3-Aminophenyl)-1H-imidazole-2-thiol HCl C₉H₁₀ClN₃S 227.72 Not reported

Biological Activity

3-[4-(1-Aminoethyl)phenyl]-1-phenylurea, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in enzyme inhibition and cancer treatment. This article explores its synthesis, biological mechanisms, and relevant research findings.

  • Molecular Formula : C15H18N4O
  • Molecular Weight : 270.33 g/mol

The compound is synthesized through a reaction involving 4-(1-aminoethyl)aniline and isocyanates, typically in organic solvents like dichloromethane or toluene under controlled temperatures.

This compound functions primarily as an enzyme inhibitor. Its mechanism involves binding to the active sites of specific enzymes or receptors, thereby modulating their activity. This interaction can influence various biological pathways, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound can inhibit the activity of key enzymes involved in metabolic pathways. For instance, studies have shown its effectiveness against adenosine A3 receptors, where it competes with agonists and alters receptor activity significantly .

Anticancer Properties

Recent investigations have highlighted the compound's antiproliferative effects on various cancer cell lines:

  • A549 (Lung Cancer) : IC50 = 2.39 ± 0.10 μM
  • HCT-116 (Colorectal Cancer) : IC50 = 3.90 ± 0.33 μM

These values suggest that this compound exhibits potent inhibitory activity comparable to established anticancer agents like sorafenib .

Study 1: Anticancer Activity

In a study evaluating various urea derivatives, this compound was found to significantly inhibit the proliferation of cancer cells. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the phenyl ring could enhance or diminish its efficacy against cancer cell lines .

Study 2: Receptor Binding Affinity

A comparative study on substituted urea derivatives demonstrated that the presence of electron-donating groups at specific positions increased binding affinity to human adenosine A3 receptors, highlighting the importance of substituent placement in optimizing biological activity .

Data Summary

CompoundCell LineIC50 (μM)Reference
This compoundA5492.39 ± 0.10
This compoundHCT-1163.90 ± 0.33
SorafenibA5492.12 ± 0.18
SorafenibHCT-1162.25 ± 0.71

Q & A

Q. What safety protocols should be followed when handling 3-[4-(1-Aminoethyl)phenyl]-1-phenylurea in laboratory settings?

  • Methodological Answer : Researchers must adhere to strict safety measures, including:
  • Respiratory Protection : Use NIOSH/MSHA or EN 149-certified respirators to avoid inhalation of dust or vapors .
  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Employ mechanical exhaust systems to maintain airborne concentrations below exposure limits .
  • First Aid : In case of accidental exposure, immediately rinse eyes/skin with water for 15 minutes and seek medical attention .

Q. What are the foundational synthetic routes for this compound?

  • Methodological Answer : While direct synthesis data for this compound is limited, analogous urea derivatives are typically synthesized via:
  • Condensation Reactions : Reacting substituted phenyl isocyanates with amines under anhydrous conditions. For example, 1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea is synthesized by condensing aldehydes with urea derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization to isolate high-purity product .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms urea linkage integrity .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects byproducts .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for urea derivatives?

  • Methodological Answer : Contradictions often arise from impurities or structural analogs. Mitigation strategies include:
  • Orthogonal Characterization : Combine HPLC, NMR, and X-ray crystallography (e.g., as in Hirshfeld surface analysis for 3-{(E)-[4-(4-Hydroxy-3-methoxyphenyl)butan-2-ylidene]amino}-1-phenylurea) to confirm structural homogeneity .
  • Dose-Response Studies : Use in vitro assays (e.g., IC50 determinations) across multiple cell lines to validate activity thresholds .

Q. What experimental design principles apply to studying this compound’s mechanism of action?

  • Methodological Answer :
  • Target Identification : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinity with enzymes like kinases or proteases, leveraging structural analogs (e.g., 1-[(6-Aminopyridin-3-Yl)methyl]-3-[4-(Phenylsulfonyl)phenyl]urea) as templates .
  • Functional Assays : Design fluorescence polarization assays to measure inhibition of protein-protein interactions .
  • Control Experiments : Include negative controls (e.g., urea derivatives without the 1-aminoethyl group) to isolate structure-activity relationships .

Q. How can computational modeling optimize reaction conditions for scaled synthesis?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies to identify optimal catalysts (e.g., Pd/C for hydrogenation steps) .
  • Solvent Screening : Use COSMO-RS simulations to predict solvent effects on reaction yield (e.g., acetonitrile vs. THF) .
  • Kinetic Modeling : Apply MATLAB or Python-based algorithms to simulate reaction progress and optimize temperature/pH .

Key Considerations for Researchers

  • Toxicological Gaps : Limited data on chronic exposure necessitates adherence to ALARA (As Low As Reasonably Achievable) principles .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability, as seen in 3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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3-[4-(1-Aminoethyl)phenyl]-1-phenylurea
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3-[4-(1-Aminoethyl)phenyl]-1-phenylurea

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